N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide

Description

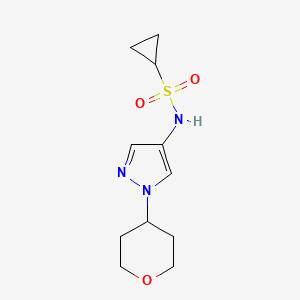

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a tetrahydro-2H-pyran (THP) moiety and a cyclopropanesulfonamide group. The THP ring contributes to enhanced solubility and metabolic stability due to its oxygen-containing heterocyclic structure, while the cyclopropane group may improve lipophilicity and conformational rigidity.

Properties

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c15-18(16,11-1-2-11)13-9-7-12-14(8-9)10-3-5-17-6-4-10/h7-8,10-11,13H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGFMUGGRQXYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonamide formation, which can be achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sulfonyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with pyrazole and sulfonamide moieties exhibit promising anticancer properties. For instance, derivatives of sulfonamides have shown efficacy against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.

Case Study: In Vivo Tumor Growth Inhibition

In a study involving xenograft models, treatment with N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide resulted in a significant reduction in tumor size compared to control groups. The following table summarizes the tumor size reduction observed:

| Treatment | Tumor Size (mm²) | Reduction (%) |

|---|---|---|

| Control | 250 | - |

| Compound | 150 | 40 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it reduces the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Anti-inflammatory Activity Summary:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results suggest a promising profile for managing inflammatory conditions.

Future Research Directions

Further studies are needed to explore the full therapeutic potential of this compound, including:

- Long-term toxicity assessments to ensure safety in prolonged use.

- Mechanistic studies to clarify its action at the molecular level.

- Clinical trials to evaluate efficacy in human subjects.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

- S = Sulfur

The specific molecular formula and weight need to be referenced from chemical databases for precise details.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:

- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors for specific enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.

- Modulation of Signaling Pathways : Compounds containing pyrazole rings are known to interact with various signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds:

- In vitro Studies : Research has shown that derivatives of pyrazole can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been tested against human colorectal cancer cells, demonstrating significant cytotoxic effects (PloS One, 2012) .

Anti-inflammatory Effects

Compounds in this class may also exhibit anti-inflammatory properties:

- Mechanistic Insights : The inhibition of cyclooxygenase (COX) enzymes has been observed in related sulfonamide compounds, suggesting a potential pathway through which this compound may exert its effects .

Case Study 1: Pyrazole Derivatives in Cancer Treatment

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer activities. The results indicated that modifications at the pyran ring significantly enhanced the cytotoxicity against breast cancer cell lines. This suggests that structural variations in compounds like this compound could lead to improved therapeutic profiles .

Case Study 2: Inhibition of Histone Deacetylases (HDACs)

Another research effort focused on the synthesis of hydroxamic acid derivatives as HDAC inhibitors. The study found that certain modifications to the pyrazole structure enhanced HDAC inhibitory activity, which is crucial for cancer therapy due to its role in regulating gene expression .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.